molecular formula C23H23N3O3 B1684360 ZM 336372 CAS No. 208260-29-1

ZM 336372

Katalognummer: B1684360
CAS-Nummer: 208260-29-1
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: PYEFPDQFAZNXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Research

ZM 336372 is extensively studied for its role in cancer treatment, particularly concerning neuroendocrine tumors and hepatocellular carcinoma.

  • Neuroendocrine Tumors : Research indicates that this compound can suppress growth and hormone secretion in carcinoid tumor cells. In studies, treatment with this compound led to significant phosphorylation of Raf-1 and downstream effectors like mitogen-activated protein kinase 1/2 and extracellular signal-regulated kinase 1/2. This resulted in reduced levels of bioactive hormones and induction of cell cycle inhibitors such as p21 and p18, thereby inhibiting cellular proliferation .
  • Hepatocellular Carcinoma : Similar anti-proliferative effects were observed in HepG2 cells (a human liver cancer cell line). Treatment with this compound resulted in growth inhibition and suppression of chromogranin A secretion, indicating a potential therapeutic application for liver cancers as well .

Mechanistic Studies

The compound's unique mechanism has been a focal point in understanding Raf signaling dynamics:

  • Paradoxical Activation : Interestingly, while this compound is designed as an inhibitor, it paradoxically activates c-Raf under certain conditions. This activation occurs without increasing GTP-loading of Ras or triggering downstream MAPK pathways, suggesting a complex feedback mechanism that could influence therapeutic strategies targeting Raf .

Neuroprotection

In neurological studies, this compound has shown potential neuroprotective effects by reducing apoptosis in primary neurons subjected to low potassium conditions. This suggests that c-Raf inhibition may play a role in protecting neuronal cells from stress-induced damage .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
Cancer ResearchInhibition of tumor growth and hormone secretionSignificant reduction in bioactive hormones; activation of cell cycle inhibitors
Mechanistic StudiesUnderstanding Raf signaling dynamicsParadoxical activation of c-Raf; complex feedback mechanisms affecting therapeutic efficacy
NeuroprotectionProtection against neuronal apoptosisDecreased apoptosis in primary neurons under stress conditions

Table 2: Effects on Cell Lines

Cell LineTreatment Concentration (μM)Observed Effects
Carcinoid Tumor Cells20 - 100Activation of MEK/ERK; reduced hormone levels
HepG2 (Liver Cancer)VariesGrowth inhibition; suppression of chromogranin A

Case Study 1: Neuroendocrine Tumors

In a controlled laboratory setting, carcinoid tumor cell lines were treated with varying concentrations of this compound over six days. The results indicated a dose-dependent activation of the Raf-1 pathway, leading to significant reductions in hormone production and cell proliferation rates.

Case Study 2: Hepatocellular Carcinoma

HepG2 cells were subjected to treatment with this compound to assess its anti-proliferative effects. The study demonstrated that treatment led to enhanced phosphorylation of ERK pathways while concurrently suppressing chromogranin A secretion, indicating a potential dual mechanism for cancer therapy targeting both growth inhibition and hormonal regulation.

Wirkmechanismus

Target of Action

ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, this compound prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.

Result of Action

This compound has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, this compound causes growth inhibition proportional to its concentration .

Action Environment

The action of this compound can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .

Biochemische Analyse

Biochemical Properties

ZM 336372 plays a significant role in biochemical reactions, particularly in the inhibition of c-Raf, a protein kinase involved in the MAPK/ERK pathway . It displays 10-fold selectivity over b-Raf . The inhibition of c-Raf by this compound is competitive with respect to ATP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits growth and induces apoptosis in pancreatic cancer cells . It also suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells . In solid tumor cell lines, this compound induces the MAPK cascade and causes growth inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of c-Raf . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the c-Raf kinase . This inhibition leads to a decrease in the activity of the MAPK/ERK pathway, which in turn can lead to effects such as growth inhibition in certain cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, treatment of carcinoid tumor cells with this compound resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal–regulated kinase 1/2 .

Metabolic Pathways

This compound is involved in the MAPK/ERK pathway through its inhibition of c-Raf . This pathway is crucial in many cellular processes, including cell proliferation and apoptosis.

Subcellular Localization

Given that it is an inhibitor of c-Raf, a cytosolic protein, it can be inferred that it likely localizes to the cytosol where it can interact with its target .

Vorbereitungsmethoden

ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:

Analyse Chemischer Reaktionen

ZM 336372 unterliegt verschiedenen chemischen Reaktionen, darunter:

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören:

Biologische Aktivität

ZM 336372 (CAS 208260-29-1) is a small molecule that has garnered attention for its unique biological activities, particularly as a potent and selective inhibitor of the protein kinase c-Raf. This compound exhibits a paradoxical behavior by activating Raf-1 in certain contexts, which has implications for its use in cancer therapy.

  • Chemical Name : 3-(Dimethylamino)-N-[3-[(4-hydroxybenzoyl)-amino]-4-methylphenyl]benzamide
  • Molecular Formula : C23H23N3O3
  • Purity : ≥99%
  • IC50 Values :
    • c-Raf: 70 nM
    • SAPK2/p38: 2 μM

This compound primarily functions as an ATP-competitive inhibitor of c-Raf, showing a selectivity that is approximately ten-fold over B-Raf and significant inhibition against other kinases such as SAPK2/p38. Its mechanism involves the activation of downstream signaling pathways, notably the Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

  • Neuroendocrine Tumors :
    • This compound has been shown to suppress growth and hormone secretion in neuroendocrine cell lines. Treatment with this compound resulted in a dose-dependent inhibition of cell proliferation and reduced levels of chromogranin A, a marker for neuroendocrine activity .
  • Hepatocellular Carcinoma :
    • In HepG2 cells, this compound treatment led to significant growth inhibition and a decrease in hormone secretion. The compound activated the Raf-1/MEK/ERK signaling pathway, resulting in increased levels of p21CIP1, a cyclin-dependent kinase inhibitor that plays a role in cell cycle regulation .
  • Pancreatic Cancer :
    • Studies have indicated that this compound induces apoptosis in pancreatic adenocarcinoma cell lines (Panc-1 and MiaPaCa-2) through the inhibition of GSK-3β, which is critical for cell survival. The compound promotes Ser9 phosphorylation of GSK-3β, leading to reduced cell viability and increased apoptosis markers .

Summary of Key Findings

Cell LineIC50 (nM)Mechanism of ActionKey Findings
Neuroendocrine TumorsNot specifiedActivation of Raf-1/MEK/ERK pathwayGrowth inhibition, reduced chromogranin A
HepG2 (Hepatocellular)Not specifiedActivation of Raf-1/MEK/ERK pathwayGrowth inhibition, increased p21CIP1
Panc-1 & MiaPaCa-2Not specifiedInhibition of GSK-3βInduction of apoptosis, decreased viability

Case Studies

  • Neuroendocrine Tumor Study :
    • This compound was tested on carcinoid tumor cell lines where it showed significant activation of the Raf pathway and suppression of neuroendocrine markers like chromogranin A. This suggests its potential as a therapeutic agent for neuroendocrine tumors .
  • HepG2 Cell Line Analysis :
    • The study involving HepG2 cells illustrated how this compound not only inhibits growth but also modulates hormone secretion through the activation of signaling pathways associated with cancer progression .

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274478
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208260-29-1
Record name N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM 336372
Reactant of Route 2
Reactant of Route 2
ZM 336372
Reactant of Route 3
Reactant of Route 3
ZM 336372
Reactant of Route 4
Reactant of Route 4
ZM 336372
Reactant of Route 5
Reactant of Route 5
ZM 336372
Reactant of Route 6
ZM 336372

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.